molecular formula C18H15ClFN3O3 B2953030 N-(3-chloro-4-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021071-69-1

N-(3-chloro-4-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2953030
CAS No.: 1021071-69-1
M. Wt: 375.78
InChI Key: XZICQVKUZURIOA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a furan-2-yl group and linked via a butanamide chain to a 3-chloro-4-fluorophenyl moiety. The chloro-fluorophenyl group enhances lipophilicity and target binding affinity, while the furan-2-yl substituent may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3/c19-13-11-12(5-6-14(13)20)21-17(24)4-1-9-23-18(25)8-7-15(22-23)16-3-2-10-26-16/h2-3,5-8,10-11H,1,4,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZICQVKUZURIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the butanamide side chain. The final step involves the chlorination and fluorination of the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazines.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone core can produce dihydropyridazines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyridazinone-based derivatives and kinase inhibitors. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents Pharmacological Target/Activity Key Differences
N-(3-Chloro-4-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (Target) Pyridazinone 3-(Furan-2-yl), 4-(butanamide)-linked to 3-chloro-4-fluorophenyl Likely kinase inhibition (inferred from structural analogs) Unique furan-2-yl substitution; butanamide linker optimizes solubility and bioavailability
Afatinib (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide) Quinazoline 3-Chloro-4-fluorophenylamino, tetrahydrofuran-3-yloxy, dimethylamino butenamide EGFR/HER2 kinase inhibitor (approved for NSCLC) Quinazoline core vs. pyridazinone; covalent binding via acrylamide group
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) Pyridazinone Methyl at C6, 4-(methylthio)benzyl at C4 Formyl peptide receptor (FPR) modulation Lacks chloro-fluorophenyl and furan groups; methylthio enhances hydrophobicity
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Pyridazinone-acetamide 4-Bromophenyl, methylthio-benzyl, methyl group Antiproliferative activity (in vitro screening) Acetamide linker shorter; bromophenyl substitution alters electronic properties
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (6k) Pyridazinone-propanamide 4-Methylphenyl, antipyrine moiety Dual activity (kinase inhibition and anti-inflammatory) Antipyrine hybrid increases steric bulk; methylphenyl reduces polarity

Research Findings and Limitations

  • Structural Insights: X-ray crystallography (using SHELX software ) of related pyridazinones confirms planar pyridazinone cores critical for kinase active-site interactions.
  • Gaps in Data : Specific IC50 values or in vivo efficacy data for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.
  • SAR Trends: Pyridazinones with electron-withdrawing groups (e.g., chloro-fluorophenyl) show enhanced target affinity, while furan substitutions balance potency and metabolic stability .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₄H₁₃ClF₁N₃O₂
  • Molecular Weight: 300.73 g/mol
  • Key Functional Groups: Chlorine and fluorine substituents, furan ring, and pyridazine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in cancer therapy. It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cell proliferation and apoptosis.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its efficacy:

Cell Line IC50 (µM) Mechanism
HepG2 (Liver Cancer)1.30Induction of apoptosis
MDA-MB-231 (Breast)2.50Cell cycle arrest at G2/M phase
A2780 (Ovarian)1.80HDAC inhibition leading to apoptosis

Apoptosis Induction

Flow cytometry analyses revealed that treatment with the compound significantly increased apoptosis rates in HepG2 cells, indicating its potential as an anticancer agent. The apoptosis rates increased from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM).

Study 1: Efficacy in Xenograft Models

A recent study evaluated the in vivo efficacy of this compound using xenograft models of liver cancer. The compound demonstrated a tumor growth inhibition rate of approximately 48.89%, comparable to established treatments such as SAHA.

Study 2: Combination Therapy

In combination with other chemotherapeutic agents like taxol and camptothecin, the compound enhanced the overall antiproliferative effect, suggesting potential for use in combination therapies for more effective cancer treatment.

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